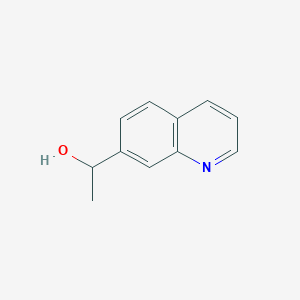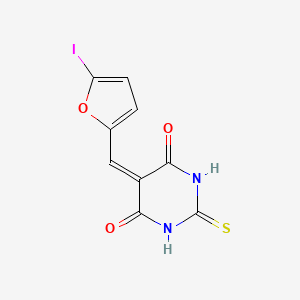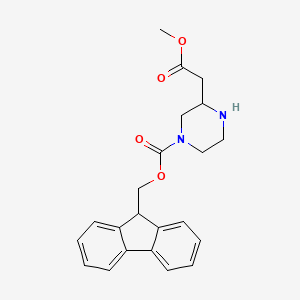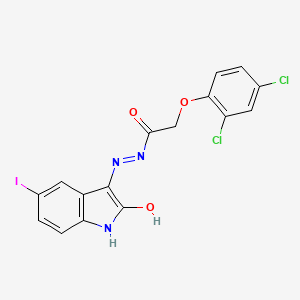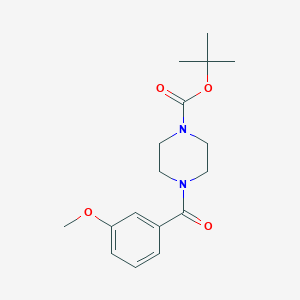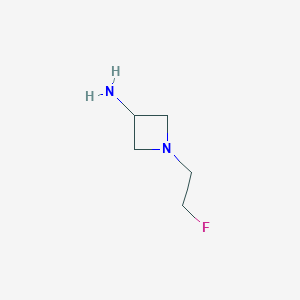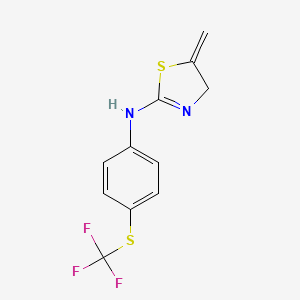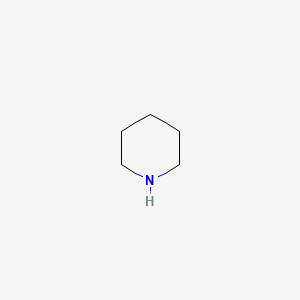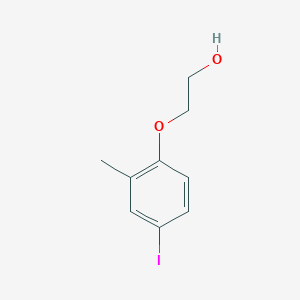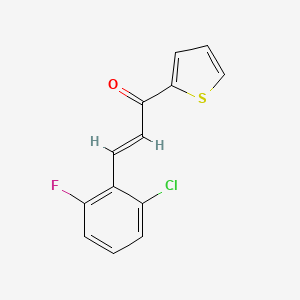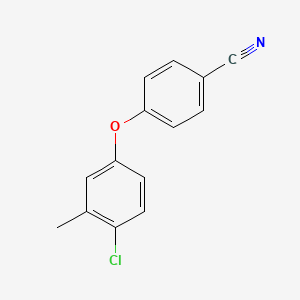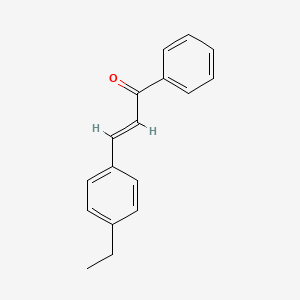
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one, also known as 4-ethylphenyl propenone, is an organic compound with a molecular formula of C13H14O. It is a colorless liquid that is soluble in organic solvents and has a boiling point of approximately 220°C. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the synthesis of polymers. In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (API).
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one involves the condensation of 4-ethylacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then subjected to a Wittig reaction to yield the final product.
Starting Materials
4-ethylacetophenone, benzaldehyde, base (e.g. NaOH, KOH), phosphonium salt (e.g. triphenylphosphine)
Reaction
Step 1: Dissolve 4-ethylacetophenone (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol or another suitable solvent., Step 2: Add a base (1.2 equiv) to the reaction mixture and stir at room temperature for several hours until a yellow precipitate forms., Step 3: Filter the precipitate and wash with cold ethanol to obtain the chalcone intermediate., Step 4: Dissolve the chalcone intermediate in dry THF or another suitable solvent., Step 5: Add a phosphonium salt (1.2 equiv) to the reaction mixture and stir at room temperature for several hours until the reaction is complete., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent., Step 7: Purify the product by column chromatography or recrystallization to obtain the final product, (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one.
作用机制
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is not well understood. It is believed to act as a free radical scavenger, and it has been found to inhibit the formation of reactive oxygen species. It is also believed to have antioxidant activity, and it has been found to inhibit the formation of lipid peroxidation.
生化和生理效应
The biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone are not well understood. However, it has been found to inhibit the formation of reactive oxygen species and to have antioxidant activity. In addition, it has been found to inhibit the formation of lipid peroxidation.
实验室实验的优点和局限性
The main advantage of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone for lab experiments is its relatively high yield and its availability. It is also relatively inexpensive and can be easily obtained from a variety of sources. The main limitation of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is its toxicity, as it is considered to be a hazardous substance and should be handled with caution.
未来方向
The future directions for the use of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone in scientific research include the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential applications in medicine and agriculture. In addition, further research is needed to understand the mechanism of action of this compound and its potential uses as an antioxidant and free radical scavenger. Finally, further research is needed to explore the potential use of this compound in the synthesis of polymers, pharmaceuticals, and agrochemicals.
科学研究应用
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-onel propenone is widely used in scientific research as a starting material for the synthesis of other organic compounds. It can be used as a building block for the synthesis of polymers, pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a starting material in the synthesis of a variety of biologically active compounds, including antifungal agents, antibiotics, and anti-tumor agents.
属性
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-13H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLFKFQHSHGIL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

